Cas no 164784-87-6 (Ethyl 2-(2-oxopiperazin-1-yl)acetate)
Ethyl 2-(2-oxopiperazin-1-yl)acetate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-(2-oxopiperazin-1-yl)acetate
- ETHYL (2-OXOPIPERAZIN-1-YL)ACETATE
- 2-Oxo-1-piperazineacetic acid ethyl ester
- Ethyl 2-oxopiperazine-1-acetate
- 1-Piperazineaceticacid
- ***
- 1-Piperazineaceticacid,2-oxo-,ethylester(9CI)
- 1-Piperazineacetic acid,2-oxo-,ethyl ester
- 3-oxo-4-ethoxycarbonylmethylpiperazine
- AG-E-14488
- AK136857
- CTK4D1906
- Ethyl 2-(2-oxopiperazino) acetate
- Ethyl 2-(2-oxopiperazinyl)acetate
- ethyl 2-oxopiperazineacetate
- KB-66519
- SureCN853682
- EN300-2096553
- Ethyl2-(2-oxopiperazin-1-yl)acetate
- GGTJQJVNFTWWRS-UHFFFAOYSA-N
- MFCD20662755
- 164784-87-6
- DTXSID00593629
- SCHEMBL853682
- F11921
- DB-351223
-
- MDL: MFCD20662755
- Inchi: 1S/C8H14N2O3/c1-2-13-8(12)6-10-4-3-9-5-7(10)11/h9H,2-6H2,1H3
- InChI Key: GGTJQJVNFTWWRS-UHFFFAOYSA-N
- SMILES: O=C1CNCCN1CC(=O)OCC
Computed Properties
- Exact Mass: 186.10044231g/mol
- Monoisotopic Mass: 186.10044231g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 58.6Ų
Experimental Properties
- Density: 1.134
- Boiling Point: 343 ºC
- Flash Point: 161 ºC
Ethyl 2-(2-oxopiperazin-1-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM131619-1g |
ethyl 2-(2-oxopiperazin-1-yl)acetate |
164784-87-6 | 95% | 1g |
$451 | 2023-02-18 | |
| Chemenu | CM131619-1g |
ethyl 2-(2-oxopiperazin-1-yl)acetate |
164784-87-6 | 95% | 1g |
$351 | 2021-08-05 | |
| Alichem | A139003099-1g |
Ethyl 2-(2-oxopiperazin-1-yl)acetate |
164784-87-6 | 95% | 1g |
$408.75 | 2022-04-02 | |
| Enamine | EN300-2096553-1g |
ethyl 2-(2-oxopiperazin-1-yl)acetate |
164784-87-6 | 1g |
$628.0 | 2023-09-16 | ||
| Enamine | EN300-2096553-5g |
ethyl 2-(2-oxopiperazin-1-yl)acetate |
164784-87-6 | 5g |
$1821.0 | 2023-09-16 | ||
| Enamine | EN300-2096553-10g |
ethyl 2-(2-oxopiperazin-1-yl)acetate |
164784-87-6 | 10g |
$2701.0 | 2023-09-16 | ||
| Enamine | EN300-2096553-0.05g |
ethyl 2-(2-oxopiperazin-1-yl)acetate |
164784-87-6 | 0.05g |
$528.0 | 2023-09-16 | ||
| Enamine | EN300-2096553-0.1g |
ethyl 2-(2-oxopiperazin-1-yl)acetate |
164784-87-6 | 0.1g |
$553.0 | 2023-09-16 | ||
| Enamine | EN300-2096553-0.25g |
ethyl 2-(2-oxopiperazin-1-yl)acetate |
164784-87-6 | 0.25g |
$579.0 | 2023-09-16 | ||
| Enamine | EN300-2096553-0.5g |
ethyl 2-(2-oxopiperazin-1-yl)acetate |
164784-87-6 | 0.5g |
$603.0 | 2023-09-16 |
Ethyl 2-(2-oxopiperazin-1-yl)acetate Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on Ethyl 2-(2-oxopiperazin-1-yl)acetate
Recent Advances in the Application of Ethyl 2-(2-oxopiperazin-1-yl)acetate (CAS: 164784-87-6) in Chemical Biology and Pharmaceutical Research
Ethyl 2-(2-oxopiperazin-1-yl)acetate (CAS: 164784-87-6) is a versatile chemical intermediate that has garnered significant attention in recent years due to its potential applications in drug discovery and chemical biology. This compound, characterized by its piperazine core and ester functionality, serves as a key building block in the synthesis of various pharmacologically active molecules. Recent studies have highlighted its role in the development of novel therapeutic agents, particularly in the areas of central nervous system (CNS) disorders, antimicrobial resistance, and oncology.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Ethyl 2-(2-oxopiperazin-1-yl)acetate as a precursor in the synthesis of potent gamma-aminobutyric acid (GABA) receptor modulators. The researchers utilized this compound to develop a series of derivatives with enhanced blood-brain barrier permeability, offering promising leads for the treatment of anxiety and epilepsy. The study emphasized the compound's structural flexibility, which allows for easy modification to optimize pharmacokinetic properties.
In the realm of antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that derivatives of Ethyl 2-(2-oxopiperazin-1-yl)acetate exhibited remarkable activity against multidrug-resistant bacterial strains. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from currently available antibiotics. This finding opens new avenues for addressing the global challenge of antimicrobial resistance.
Oncology research has also benefited from applications of this compound. A recent Nature Communications paper (2024) described its use in the development of small-molecule inhibitors targeting protein-protein interactions in cancer cells. The study showed that Ethyl 2-(2-oxopiperazin-1-yl)acetate-derived compounds could effectively disrupt the interaction between p53 and MDM2, leading to tumor suppression in preclinical models. This approach represents a significant advancement in targeted cancer therapy.
The synthetic versatility of Ethyl 2-(2-oxopiperazin-1-yl)acetate has been further demonstrated in chemical biology applications. A 2024 study in Chemical Science reported its use as a scaffold for developing fluorescent probes that can selectively label and track specific cellular proteins. This innovation provides researchers with powerful tools for studying protein dynamics and interactions in live cells.
From a chemical perspective, recent advances in the synthesis and purification of Ethyl 2-(2-oxopiperazin-1-yl)acetate have improved its accessibility for research purposes. A 2023 paper in Organic Process Research & Development detailed an optimized synthetic route that increases yield while reducing environmental impact through green chemistry principles. These process improvements are crucial for scaling up production to meet growing research and potential clinical demands.
Looking forward, the unique structural features of Ethyl 2-(2-oxopiperazin-1-yl)acetate (CAS: 164784-87-6) continue to inspire innovative applications across multiple therapeutic areas. Its demonstrated utility in drug discovery, combined with recent synthetic advancements, positions this compound as a valuable asset in the pharmaceutical researcher's toolkit. Future research directions may include exploration of its potential in neurodegenerative disease therapeutics and as a platform for developing novel drug delivery systems.
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